Product packaging for 1-Cyclopentylethanamine(Cat. No.:CAS No. 38118-79-5)

1-Cyclopentylethanamine

Cat. No.: B109662
CAS No.: 38118-79-5
M. Wt: 113.2 g/mol
InChI Key: NLHIUUMEKSNMLS-UHFFFAOYSA-N
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Description

1-Cyclopentylethanamine is a valuable chiral cyclopentane-based building block in organic synthesis and medicinal chemistry research. Its core research value lies in its role as a key synthetic intermediate for novel pharmaceutical compounds, particularly potent neuraminidase inhibitors. Cyclopentane derivatives have been extensively studied and shown to exhibit potent and selective inhibitory activity against both influenza A and B virus neuraminidases . This mechanism of action is critical for antiviral research, as neuraminidase is an essential enzyme for the replication and spread of influenza viruses. As a component of advanced inhibitors, this chemical scaffold contributes to compounds that demonstrate comparable or superior in vitro potency to established drugs like zanamivir and oseltamivir carboxylate, making it a crucial structure for investigating new therapeutic agents against various influenza strains, including H1N1, H3N2, and H5N1 . The chiral nature of the molecule, available in both (R)- and (S)- enantiomers, allows researchers to explore structure-activity relationships and develop compounds with optimized binding affinity and selectivity. This compound is intended for use solely in laboratory research to advance the development of new antiviral therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B109662 1-Cyclopentylethanamine CAS No. 38118-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHIUUMEKSNMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38118-79-5
Record name (1-cyclopentylethyl)amine
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Synthetic Methodologies for 1 Cyclopentylethanamine

Foundational Approaches to 1-Cyclopentylethanamine Synthesis

The construction of this compound can be achieved through several established synthetic routes. These methods primarily involve the formation of the crucial carbon-nitrogen bond, utilizing foundational reactions such as the Gabriel synthesis and reductive amination.

The Gabriel Synthesis as a Prominent Synthetic Route for this compound

The Gabriel synthesis is a robust and widely utilized method for preparing primary amines with high purity. numberanalytics.comorganic-chemistry.org It effectively avoids the over-alkylation that often plagues direct amination with ammonia (B1221849), making it a preferred route for synthesizing compounds like this compound. masterorganicchemistry.comlibretexts.org The process uses potassium phthalimide (B116566) as a surrogate for an ammonia anion, which undergoes alkylation followed by a cleavage step to release the desired primary amine. organic-chemistry.orgyoutube.com

The synthesis of this compound via the Gabriel method proceeds through a well-defined, three-step reaction pathway. numberanalytics.combrainly.com

Deprotonation of Phthalimide : The process begins with the deprotonation of phthalimide by a strong base, typically potassium hydroxide (B78521) (KOH), to form the potassium phthalimide salt. brainly.comlibretexts.org The nitrogen in phthalimide is acidic due to the two adjacent electron-withdrawing carbonyl groups, facilitating the formation of the nucleophilic phthalimide anion. youtube.comlibretexts.org

Nucleophilic Substitution (SN2) : The phthalimide anion then acts as a potent nucleophile, attacking a suitable alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. numberanalytics.com For the synthesis of this compound, the required electrophile is 1-bromo-1-cyclopentylethane. brainly.comchegg.com The nucleophilic nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming N-(1-Cyclopentylethyl)phthalimide. brainly.com

Cleavage to Liberate the Primary Amine : The final step is the cleavage of the N-alkylphthalimide intermediate to release the primary amine. numberanalytics.comnrochemistry.com This can be accomplished through acidic or basic hydrolysis. numberanalytics.com However, a milder and more common method is the Ing-Manske procedure, which involves hydrazinolysis—refluxing the intermediate with hydrazine (B178648) (N₂H₄) in a solvent like ethanol. nrochemistry.comthermofisher.com The hydrazine attacks the carbonyl carbons, ultimately leading to the formation of a stable phthalhydrazide (B32825) byproduct and liberating the desired this compound. libretexts.orgnrochemistry.com

The efficiency and yield of the Gabriel synthesis can be significantly influenced by the choice of reagents and reaction conditions. numberanalytics.com Optimizing these parameters is crucial for successful synthesis. numberanalytics.com

ParameterOptions & ConsiderationsImpact
Base Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) masterorganicchemistry.combrainly.comrsc.orgA strong base is required to efficiently deprotonate the phthalimide to form the nucleophile.
Solvent Polar aprotic solvents such as DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide) are commonly preferred. nrochemistry.comthermofisher.comnumberanalytics.comThese solvents enhance the rate and yield of the SN2 reaction. numberanalytics.com
Temperature Reactions can be performed at elevated temperatures or with microwave irradiation. thermofisher.comnumberanalytics.comrsc.orgHigher temperatures can increase reaction rates but may also promote side reactions. Microwave heating can accelerate the reaction significantly. numberanalytics.comrsc.org
Cleavage Method Strong acid (e.g., H₃O⁺), strong base (e.g., OH⁻), or Hydrazine (Ing-Manske procedure). brainly.comthermofisher.comresearchgate.netHydrazinolysis is often favored as it proceeds under milder, neutral conditions, which is beneficial for substrates with acid- or base-sensitive functional groups. nrochemistry.comthermofisher.com Reaction times for hydrazinolysis can be shortened by adding a base like NaOH after the initial reaction is complete. researchgate.net
Catalysts Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be employed. numberanalytics.comThese catalysts can improve reaction rates and yields, especially in heterogeneous reaction mixtures. numberanalytics.com

Reductive Amination and Related Strategies for Cyclopentane-Derived Amine Formation

Reductive amination, also known as reductive alkylation, is a powerful alternative for synthesizing amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org For this compound, the starting material would be acetylcyclopentane (1-cyclopentylethanone). This method is highly valued for its selectivity, as it avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.comyoutube.com

The process involves two key steps that are often performed in a single pot:

Imine Formation : Acetylcyclopentane reacts with ammonia to form an intermediate imine (or the corresponding enamine). masterorganicchemistry.comwikipedia.org

Reduction : This imine intermediate is then reduced to the final amine. masterorganicchemistry.com

A variety of reducing agents can be used, but some offer superior selectivity. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone. masterorganicchemistry.comyoutube.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). masterorganicchemistry.comwikipedia.org The treatment of ketones with ammonia in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride, also provides a highly chemoselective route to primary amines. organic-chemistry.org

Alternative Nucleophilic Substitution Approaches to this compound

Beyond the Gabriel synthesis, other nucleophilic substitution strategies can be envisioned for preparing this compound.

A direct reaction between 1-bromo-1-cyclopentylethane and ammonia seems straightforward but is often synthetically impractical. libretexts.org While ammonia is a good nucleophile, the primary amine product is also nucleophilic and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Controlling this over-alkylation is very difficult.

A more effective two-step nucleophilic substitution method involves the use of the azide (B81097) ion (N₃⁻) as a nitrogen nucleophile. libretexts.orglumenlearning.com

Azide Synthesis : 1-bromo-1-cyclopentylethane is treated with sodium azide (NaN₃) in a polar aprotic solvent. The azide ion displaces the bromide via an SN2 reaction to form 1-azido-1-cyclopentylethane.

Reduction : The resulting alkyl azide is then reduced to the primary amine. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/catalyst). libretexts.org This method is advantageous because the azide ion is not prone to over-alkylation, leading to a cleaner formation of the primary amine in high yield.

Stereoselective Synthesis of Chiral this compound Enantiomers

The carbon atom to which the amino group is attached in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). For many applications, particularly in pharmaceuticals, obtaining a single enantiomer is essential. The synthesis of enantiomerically pure chiral amines can be achieved through asymmetric synthesis. wikipedia.org

A primary strategy for this is asymmetric reductive amination . wikipedia.org This approach modifies the standard reductive amination of acetylcyclopentane by employing a chiral catalyst. The catalyst guides the reaction to preferentially form one enantiomer over the other. jocpr.com For example, chiral catalysts derived from transition metals (like Iridium or Rhodium) complexed with chiral ligands, or chiral organocatalysts such as those based on SPINOL or proline derivatives, can be used to achieve high enantioselectivity in the reduction of the imine intermediate. organic-chemistry.org

Another advanced method involves the use of chiral auxiliaries. For instance, acetylcyclopentane could be reacted with a chiral amine, such as an N-sulfinylamine, to form a chiral N-sulfinyl imine intermediate. The subsequent addition of a hydride reagent would be directed by the chiral sulfinyl group, leading to a diastereoselective synthesis of the corresponding sulfinamide, which can then be cleaved to yield the desired chiral primary amine. mdpi.com

Asymmetric Synthetic Routes to (S)-1-Cyclopentylethanamine

The synthesis of the (S)-enantiomer of this compound often employs strategies that introduce chirality in a controlled manner. One notable approach involves the use of transaminases. These enzymes are increasingly utilized as an alternative to traditional transition-metal-catalyzed asymmetric synthesis for producing pharmaceutically relevant chiral amines. nih.gov Although their substrate scope can be a challenge, extensive protein engineering has led to the development of highly active and stereoselective transaminases. nih.gov These engineered enzymes have demonstrated the ability to produce chiral amines with bulky substituents, achieving high stereoselectivity with enantiomeric excesses often exceeding 99.9%. nih.gov

Another powerful method for asymmetric synthesis is the use of chiral auxiliaries. nih.gov These are stereogenic compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org For instance, the alkylation of chiral glycine (B1666218) derivatives using a chiral auxiliary like axially chiral BINOL can lead to the formation of enantiomerically pure amino acids. wikipedia.org The Gabriel synthesis offers another pathway, where phthalimide is deprotonated with a base like potassium hydroxide (KOH), followed by reaction with a suitable alkyl halide, in this case, 1-bromo-1-cyclopentylethane. brainly.com Subsequent hydrolysis then yields the desired amine. brainly.com

Asymmetric Synthetic Routes to (R)-1-Cyclopentylethanamine

Similar to the synthesis of the (S)-enantiomer, the production of (R)-1-Cyclopentylethanamine relies on stereoselective methods. Biocatalysis, particularly with enzymes like strictosidine (B192452) synthases, has shown promise. While these enzymes naturally produce (S)-configured products, investigations into their reaction with small aliphatic aldehydes have unexpectedly yielded (R)-configured tetrahydro-ß-carbolines. d-nb.info This demonstrates the potential for enzymatic routes to access the (R)-enantiomer.

Chiral auxiliaries also play a crucial role in synthesizing the (R)-enantiomer. For example, (R,R)-pseudoephedrine can be used as a chiral auxiliary. wikipedia.org The general principle involves attaching the auxiliary to a prochiral substrate, carrying out the desired stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Chiral Auxiliary and Asymmetric Catalysis in this compound Stereocontrol

The precise control of stereochemistry in the synthesis of this compound is a central challenge, addressed effectively through the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of one or more reactions. wikipedia.org These auxiliaries are typically derived from readily available and inexpensive natural sources. researchgate.net The key attributes of an effective chiral auxiliary include its ability to be easily introduced and removed, to strongly influence the stereoselectivity of the reaction, and to be recoverable for reuse. wikipedia.orgresearchgate.net

Several classes of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of alkylation, aldol (B89426), and Diels-Alder reactions. researchgate.net

Camphorsultams: Known as Oppolzer's sultams, these are another class of widely used chiral auxiliaries. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These compounds can be used as chiral auxiliaries in alkylation reactions. wikipedia.org

The use of these auxiliaries allows for the synthesis of complex molecules with specific stereochemistries, which is crucial for the development of pharmaceuticals and other biologically active compounds. nih.gov

Asymmetric Catalysis:

Asymmetric catalysis refers to the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. wiley.com This field has seen significant advancements, with a focus on developing highly selective and efficient catalytic systems. frontiersin.org

Key approaches in asymmetric catalysis include:

Transition-Metal Catalysis: Chiral ligands are used to modify transition-metal catalysts, enabling a wide range of enantioselective transformations such as hydrogenation, oxidation, and carbon-carbon bond formation. wiley.com

Organocatalysis: This approach utilizes small, chiral organic molecules as catalysts. youtube.com A prominent example is the use of the amino acid L-proline to catalyze aldol reactions with high enantioselectivity. youtube.comyoutube.com The development of imidazolidinone catalysts by MacMillan has also been a significant breakthrough in this area. youtube.com

The synergy between chiral auxiliaries and asymmetric catalysis provides a powerful toolkit for the stereocontrolled synthesis of chiral molecules like this compound.

Innovative and Sustainable Synthetic Techniques for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of innovative techniques like continuous flow methodologies and the application of green chemistry principles.

Exploration of Continuous Flow Methodologies for this compound Production

Continuous flow chemistry involves the continuous pumping of reagents through a reactor, offering several advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, and the potential for higher yields and productivity. mpg.dersc.org

The application of continuous flow systems to the synthesis of amines and related compounds has been an area of active research. For example, a two-step continuous flow-driven synthesis has been developed for 1,1-cyclopropane aminoketones. mpg.dersc.org This process demonstrates the feasibility of telescoping multiple reaction steps into a single, continuous operation, leading to good chemical yields and short residence times. mpg.dersc.org Such methodologies could be adapted for the production of this compound, potentially offering a more efficient and scalable manufacturing process.

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.commun.ca The twelve principles of green chemistry provide a guide for developing more sustainable synthetic routes. acs.org

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: It is preferable to prevent waste than to treat or clean it up after it has been created. skpharmteco.com This can be achieved by designing syntheses with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mun.ca Reactions with high atom economy, such as addition and rearrangement reactions, are favored. mun.ca

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of enzymes and other catalysts in asymmetric synthesis aligns with this principle. nih.govacs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. acs.org The development of solvent-free reactions or the use of greener solvents is a key area of research. researchgate.net

Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. solubilityofthings.com

By applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Advanced Reaction Chemistry and Transformations of 1 Cyclopentylethanamine

Derivatization Strategies and Functionalization Reactions of 1-Cyclopentylethanamine

The reactivity of this compound is primarily centered around its nucleophilic amine group and the typically inert C-H bonds of the cyclopentyl ring. Functionalization strategies target these two distinct regions to generate a library of structurally diverse derivatives.

The primary amine functionality of this compound is readily susceptible to acylation and alkylation, providing straightforward access to a wide array of amides and secondary or tertiary amines.

Amidation: The reaction of this compound with carboxylic acids, acid chlorides, or anhydrides yields the corresponding N-(1-cyclopentylethyl)amides. These reactions are typically high-yielding and proceed under standard conditions. For instance, the reaction with acetic acid produces N-(1-cyclopentylethyl)acetamide. google.com These amide derivatives are common in medicinal chemistry, serving as key structural motifs in various biologically active compounds.

Alkylation: N-alkylation of this compound can be achieved through various methods, including reductive amination or reaction with alkyl halides. Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, but selective mono-alkylation can be achieved under controlled conditions, for example, using cesium hydroxide (B78521) as a promoter. organic-chemistry.org Palladium-catalyzed N-arylation reactions, a staple in modern synthetic chemistry, can also be employed to couple this compound with aryl halides, leading to N-aryl-1-cyclopentylethanamines. cmu.edu

Table 1: Representative Amidation and Alkylation Reactions of this compound

Reaction TypeReagentsProduct TypeGeneral Conditions
AmidationCarboxylic Acid (e.g., Acetic Acid), Coupling Agent (e.g., DCC, EDC) or Acid Chloride/Anhydride (B1165640)N-Acyl-1-cyclopentylethanamineStandard amide coupling conditions or reaction with acylating agent in the presence of a base. google.com
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C)N-Alkyl-1-cyclopentylethanamineOne-pot reaction in a suitable solvent like methanol (B129727) or dichloroethane.
N-AlkylationAlkyl Halide, Base (e.g., CsOH, K₂CO₃)N-Alkyl-1-cyclopentylethanamineReaction in a polar aprotic solvent; may require careful control to prevent dialkylation. organic-chemistry.org
N-ArylationAryl Halide, Palladium Catalyst, Ligand, BaseN-Aryl-1-cyclopentylethanamineBuchwald-Hartwig amination conditions. cmu.edu

Functionalization of the saturated cyclopentyl ring presents a significant synthetic challenge due to the high bond dissociation energy of its C-H bonds. However, modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have opened avenues for the direct modification of such inert scaffolds.

While specific examples detailing the C-H functionalization of this compound itself are scarce in the literature, general methodologies for the distal C-H activation of primary amines have been developed. These strategies often employ a transient directing group that coordinates to a metal catalyst (e.g., palladium) and positions it to selectively activate a C-H bond at the γ or δ position relative to the amine. nih.govd-nb.inforsc.org For this compound, this would correspond to the functionalization of the C3 or C4 positions of the cyclopentyl ring. For example, a palladium-catalyzed γ-C(sp³)–H arylation of primary aliphatic amines has been demonstrated using a catalytic transient directing group, a method that could theoretically be applied to introduce an aryl group onto the cyclopentyl ring of this compound. nih.gov

Other approaches to functionalizing cyclopentane (B165970) rings often start from more activated precursors, such as cyclopentadiene (B3395910) or functionalized cyclopentenes, and build the desired stereochemistry through processes like cycloadditions, epoxidations, and ring-opening reactions. researchgate.netbeilstein-journals.orgacs.orgcsic.es These methods, while not direct functionalizations of this compound, are crucial for the de novo synthesis of its structurally diverse and highly functionalized analogs.

Participation of this compound in Multi-Component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms of the starting materials, are powerful tools for rapidly generating molecular complexity. researchgate.netethz.chwikipedia.org The primary amine functionality of this compound makes it an ideal component for several classes of MCRs, most notably the Ugi and Passerini reactions. researchgate.netwikipedia.orgorganic-chemistry.org

In a typical Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like α-acylamino amide. wikipedia.org this compound can serve as the amine component, introducing its chiral cyclopentylethyl moiety into the final, structurally complex product. A specific example from the patent literature describes the use of (1R)-1-cyclopentylethanamine hydrochloride in a microwave-assisted, three-component reaction with ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate, which proceeds to give a functionalized product.

The ability to incorporate the 1-cyclopentylethyl scaffold into complex molecules in a single, efficient step makes MCRs a highly attractive strategy in diversity-oriented synthesis and drug discovery. researchgate.netbeilstein-journals.org

Table 2: Potential of this compound in Key Multi-Component Reactions

MCR TypeReactantsRole of this compoundProduct Scaffold
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideAmine Componentα-Acylamino Amide
Passerini Reaction (variant)Aldehyde/Ketone, Carboxylic Acid, Isocyanide (Amine can be used to form an imine first)Imine formation (pre-reaction)α-Acyloxy Amide

Catalytic Transformations Facilitated by or Involving this compound

Beyond being a passive building block, this compound and its chiral variants can actively participate in catalytic processes, either as a substrate that is transformed, a ligand that directs a metal catalyst, or as a catalyst itself in the domain of organocatalysis.

The interaction of this compound with transition metals can lead to two primary outcomes: catalytic transformation of the amine itself or the formation of a metal-ligand complex that catalyzes other reactions. researchgate.netrsc.org

As a substrate , this compound can undergo various transition-metal-catalyzed reactions, such as the C-H activation/functionalization reactions discussed previously. nih.govd-nb.info

As a ligand , particularly in its enantiomerically pure forms ((R)- or (S)-1-Cyclopentylethanamine), it can coordinate to a transition metal center. myskinrecipes.comnih.govbldpharm.comsnnu.edu.cn The chirality of the amine can create a chiral environment around the metal, enabling asymmetric catalysis. nih.gov Chiral primary amines are known to serve as effective ligands in a variety of metal-catalyzed transformations, including hydrogenations and C-C bond-forming reactions. The steric bulk of the cyclopentyl group and the stereochemistry at the adjacent carbon can influence the selectivity and efficiency of the catalytic cycle. While specific applications of this compound as a transformative ligand are not extensively documented, its structural similarity to other successful chiral amine ligands suggests significant potential in this area. myskinrecipes.com

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective reactions, has become a major pillar of modern synthetic chemistry. Chiral primary amines are a cornerstone of this field, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govrsc.orge3s-conferences.orgrsc.org

Enantiomerically pure (R)- or (S)-1-Cyclopentylethanamine is a prime candidate for use as a chiral primary amine organocatalyst. nih.gov

Enamine Catalysis: In reactions with carbonyl compounds (ketones or aldehydes), the chiral primary amine can form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can participate in enantioselective additions to electrophiles, such as in asymmetric Michael additions. mdpi.combeilstein-journals.orgrsc.org

Iminium Ion Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, the chiral primary amine can form a chiral iminium ion. This lowers the LUMO of the unsaturated system, activating it towards nucleophilic attack. This mode of activation is central to many organocatalytic reactions, including Diels-Alder and conjugate additions. beilstein-journals.org

Although the literature does not yet feature widespread examples of this compound as a named organocatalyst, its fundamental structure is analogous to highly successful catalysts like chiral prolinol derivatives and other primary amine-based catalysts used in asymmetric aldol (B89426) and Michael reactions. nih.govrsc.orge3s-conferences.orgrsc.orgmdpi.commasterorganicchemistry.comwikipedia.org The cyclopentyl group would provide a specific steric environment to influence the facial selectivity of these reactions.

Table 3: Potential Organocatalytic Activations by Chiral this compound

Catalytic ModeSubstrate TypeReactive IntermediateExemplary Reaction
Enamine CatalysisKetones / AldehydesChiral EnamineAsymmetric Michael Addition mdpi.combeilstein-journals.org
Iminium Ion Catalysisα,β-Unsaturated Aldehydes / KetonesChiral Iminium IonAsymmetric Diels-Alder Reaction beilstein-journals.org

Lack of Publicly Available Research on this compound-Derived Ligands in Enantioselective Catalysis

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research detailing the synthesis and application of chiral ligands directly derived from this compound for the purpose of enantioselective catalysis. While the field of asymmetric catalysis extensively utilizes a vast array of chiral ligands to achieve high levels of stereocontrol in chemical reactions, it appears that ligands incorporating the this compound scaffold are not prominently featured in published research.

Chiral amines are fundamental building blocks in the synthesis of many successful ligand classes. They can be incorporated into various ligand frameworks, such as phosphines, N-heterocyclic carbenes (NHCs), and oxazolines, which are subsequently used in a wide range of metal-catalyzed enantioselective transformations. These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a specific stereoisomer is required.

While it is theoretically plausible that this compound could serve as a chiral precursor for new ligands, dedicated studies on their catalytic performance, including detailed reaction outcomes and data on enantiomeric excess and yields, are not readily found in the public domain. General sources may suggest that chiral amines, including this compound, can act as intermediates in the synthesis of catalysts for asymmetric synthesis. myskinrecipes.com However, specific examples and in-depth studies focusing on ligands derived from this particular amine are not available.

The development of novel chiral ligands is a continuous effort in chemical research, with a focus on creating more efficient, selective, and robust catalysts. The absence of this compound-derived ligands in the current body of literature may suggest that other chiral backbones have proven more effective or easier to synthesize and modify for a broad range of catalytic applications.

Therefore, a detailed discussion on the advanced reaction chemistry and transformations involving enantioselective catalysis with ligands specifically derived from this compound cannot be provided at this time due to the lack of available research data.

Applications of 1 Cyclopentylethanamine in Chemical Sciences

1-Cyclopentylethanamine as a Crucial Building Block in Complex Organic Synthesis

The reactivity of the amine group combined with the steric and conformational properties of the cyclopentyl ring allows this compound to serve as a key intermediate and building block in the assembly of sophisticated molecular structures.

This compound is utilized in the synthesis of complex heterocyclic compounds that form the core of biologically active molecules. A notable example is its use in the preparation of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives. In a synthetic route detailed in patent literature, this compound is reacted with a chlorinated pyrazine core to introduce the N-(1-cyclopentylethyl) group, leading to the formation of potent inhibitors of Janus kinase (JAK) and Spleen tyrosine kinase (SYK). This reaction highlights the role of the amine as a nucleophile in constructing a key amide linkage, which is crucial for the molecule's interaction with its biological target.

Another significant application is in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which are investigated for their activity as KDM5 inhibitors. The chiral (1R)-1-cyclopentylethanamine hydrochloride is used as a starting material to build the complex bicyclic structure essential for the inhibitory activity of the final compound nih.gov. These examples demonstrate the utility of this compound in creating intricate, three-dimensional molecular frameworks that are otherwise challenging to assemble.

The utility of the this compound scaffold extends beyond pharmaceuticals into the realm of materials science. A derivative, Cyclopentylethanamine Hydroiodide (CPEA-I), has been effectively employed in the development of advanced organic-inorganic hybrid materials for solar energy applications. Specifically, it is used as an organic spacer cation in the fabrication of two-dimensional/three-dimensional (2D/3D) hybrid perovskite solar cells. The incorporation of the bulky cyclopentylethanamine cation at the surface and grain boundaries of the 3D perovskite film serves to passivate defects and improve the material's stability and efficiency. This surface treatment strategy helps in creating stable and efficient perovskite solar cells, showcasing the potential of this compound derivatives in the development of next-generation energy materials.

Medicinal Chemistry and Drug Discovery Applications of this compound Scaffolds

In medicinal chemistry, the structural motif of this compound is recognized as a valuable scaffold for designing and synthesizing new therapeutic agents. Its ability to introduce specific stereochemistry and lipophilicity makes it an attractive component for active pharmaceutical ingredients (APIs).

Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. This compound, which can be synthesized as a single enantiomer, is an important chiral building block for the stereoselective synthesis of APIs. Its incorporation into a drug candidate can significantly influence the molecule's binding affinity and selectivity for its target protein.

The this compound scaffold has been integrated into molecules targeting the central nervous system. A key example is found in the development of inhibitors for Lysine-Specific Demethylase 5 (KDM5), an enzyme family implicated in neurological disorders such as Alzheimer's and Huntington's disease nih.gov. In the synthesis of novel 3-azabicyclo[3.1.0]hexane derivatives, the chiral (1R)-1-cyclopentylethanamine is used to introduce a specific stereocenter. This chiral center is often crucial for achieving the desired potency and selectivity of the KDM5 inhibitor. The cyclopentyl group contributes to the molecule's lipophilicity, which can be a determining factor in its ability to cross the blood-brain barrier, a prerequisite for CNS-acting drugs.

While detailed SAR studies focusing on systematic modifications of the this compound moiety itself are not extensively published, the biological activity data of final compounds incorporating this building block provide valuable insights. In the development of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives as JAK inhibitors, various compounds were synthesized using this compound as the amine source. The resulting compounds showed potent inhibitory activity, demonstrating that the N-(1-cyclopentylethyl) group is a favorable substituent for binding to the target kinase.

The table below presents data for specific examples from patent literature where this compound was used to synthesize JAK3 inhibitors. The IC50 values indicate that the incorporation of this moiety is compatible with high-potency inhibition.

Compound ExampleCore StructureAmine Building BlockJAK3 IC50 (nM)
Example 554-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineThis compound10
Example 1014-chloro-7H-pyrrolo[2,3-d]pyrimidineThis compound10

Similarly, in the field of KDM5 inhibitors, extensive data tables in patent filings list numerous compounds with their corresponding biological activities. For instance, a series of compounds designed for KDM5B inhibition shows that small alkyl and cycloalkyl groups attached to a core scaffold can yield highly potent molecules. The data below, extracted from a relevant patent, illustrates the activity of compounds containing such moieties.

Compound ExampleCore ScaffoldKey SubstituentKDM5B IC50 (nM)
Example 1-1Quinoline derivativeCyclopentyl1.1
Example 1-2Quinoline derivativeCyclobutyl2.2
Example 1-3Quinoline derivativeIsopropyl1.5

These examples underscore that the cyclopentyl group, as part of the this compound building block, is a well-tolerated and effective feature in the design of potent enzyme inhibitors for various therapeutic targets.

Application of Scaffold Hopping and Bioisosteric Replacement Strategies using this compound

In modern medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for the discovery and optimization of novel drug candidates. These techniques aim to modify known bioactive molecules to improve their efficacy, selectivity, pharmacokinetic properties, and to circumvent existing patents.

Bioisosteric replacement involves substituting a functional group or moiety within a lead compound with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. patsnap.com The this compound structure contains a cyclopentyl group, which can serve as a bioisostere for other cyclic systems, such as a phenyl or cyclohexyl ring. In drug design, replacing an aromatic ring with a saturated carbocycle like cyclopentane (B165970) can offer several advantages, including:

Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated ring like cyclopentane can block this metabolic pathway, potentially increasing the drug's half-life.

Enhanced Solubility: The introduction of a non-planar, saturated ring can disrupt crystal packing and improve a compound's aqueous solubility, which is often a challenge for drug candidates.

Modified Lipophilicity: The cyclopentyl group has a different lipophilicity profile compared to a phenyl ring, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Scaffold hopping is a more ambitious strategy that involves replacing the central core or "scaffold" of a molecule with a structurally different one, while maintaining the original orientation of key functional groups responsible for biological activity. nih.gov This approach is used to discover new chemical entities (NCEs) with potentially improved properties or a novel intellectual property position. nih.gov The this compound moiety can be considered a simple scaffold. A medicinal chemist could retain the ethylamine (B1201723) portion, which might be crucial for interacting with a biological target (e.g., forming a salt bridge with an acidic residue in a protein), while "hopping" from the cyclopentyl core to other cyclic or heterocyclic systems to explore new chemical space and structure-activity relationships (SAR).

While specific, published examples of using this compound in advanced scaffold hopping campaigns are not prevalent, its structural components make it a valuable conceptual tool for such design strategies in lead generation and optimization.

Design and Synthesis of this compound-Based Ligands for Specific Biological Targets

The development of new therapeutic agents often involves the design and synthesis of libraries of compounds that are screened against specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The this compound structure represents a versatile starting point or fragment for building such ligands.

The general workflow for developing ligands based on this structure would involve:

Target Selection and Hypothesis: A biological target is chosen (e.g., a specific GPCR implicated in a disease). A hypothesis is formed that a small molecule featuring a cyclopentyl group for steric bulk and a primary amine for key interactions could bind to this target.

Library Synthesis: The primary amine of this compound is a key functional handle for chemical modification. Through standard organic chemistry reactions, a diverse library of derivatives can be synthesized. For example:

Amide Coupling: Reacting this compound with a variety of carboxylic acids to produce a library of N-(1-cyclopentylethyl)amides.

Urea/Thiourea Formation: Reacting it with isocyanates or isothiocyanates.

Reductive Amination: Using the amine to react with various aldehydes or ketones to generate secondary amines.

Screening and Optimization: The synthesized library of compounds is then tested for activity against the chosen biological target. Initial "hits" from this screen are identified, and their binding modes can be studied using computational methods like molecular docking. This information guides the synthesis of a second generation of more refined compounds to improve potency and selectivity. For instance, if a hit compound shows moderate activity as an enzyme inhibitor, further modifications to the cyclopentyl or amide portion of the molecule would be made to enhance its interaction with the enzyme's active site. nih.govnih.gov

This fragment-based approach, starting with a simple and synthetically accessible molecule like this compound, is a cornerstone of modern drug discovery for developing novel ligands with tailored pharmacological profiles.

Contributions to Emerging Technologies and Materials Science

This compound Derivatives in Perovskite Solar Cell Architectures

In the field of renewable energy, perovskite solar cells (PSCs) have emerged as a highly promising technology due to their high power conversion efficiencies and low manufacturing costs. A key area of research is the improvement of the long-term stability and efficiency of these cells. One successful strategy involves the creation of 2D/3D hybrid perovskite structures, where a thin two-dimensional (2D) perovskite layer is grown on top of the primary three-dimensional (3D) perovskite light-absorbing layer. acs.org

Derivatives of this compound have been identified as innovative materials for forming these crucial 2D layers. acs.org Specifically, the salt Cyclopentylethanamine Hydroiodide (CPEAI) is used as an organic spacer cation. acs.org When applied to the surface of the 3D perovskite film, the larger cyclopentylethanammonium cation interacts with lead iodide to form a thin, protective 2D perovskite capping layer. acs.org

This 2D layer serves several critical functions in the solar cell architecture:

Defect Passivation: It effectively "heals" defects on the surface of the 3D perovskite layer, which are notorious sites for non-radiative recombination, a process that reduces the cell's efficiency.

Moisture Barrier: The hydrophobic nature of the cyclopentyl group helps to protect the underlying 3D perovskite, which is sensitive to degradation by moisture.

Energy Level Alignment: The 2D layer helps to create a more favorable energy level alignment at the interface between the perovskite absorber and the charge transport layer, facilitating more efficient extraction of charge carriers (electrons and holes). acs.org

The use of amine molecules containing cycloalkane groups like cyclopentane was relatively unexplored compared to those with linear alkyl chains or benzene rings, and the success of CPEAI demonstrates the potential of such structures in advancing perovskite technology. acs.orgacs.org

Role of Cyclopentylethanamine Hydroiodide in Efficient and Stable 2D/3D Hybrid Perovskite Solar Cells

The introduction of Cyclopentylethanamine Hydroiodide (CPEAI) as a surface treatment for 3D perovskite films has led to significant and quantifiable improvements in the performance and stability of 2D/3D hybrid solar cells. acs.org

Detailed studies have demonstrated a notable increase in device performance. For example, PSCs treated with CPEAI achieved a champion efficiency of 23.2%, a significant improvement over the 20.8% efficiency of the control devices without the 2D layer. acs.org

Performance and Stability of Perovskite Solar Cells With and Without CPEAI Treatment
ParameterControl Device (3D Perovskite)CPEAI-Treated Device (2D/3D Hybrid)Reference
Champion Power Conversion Efficiency (PCE)20.8%23.2% acs.org
Stability (Efficiency Retention after 1000h at ~40% RH)76.1%89.5% acs.org

These findings underscore the promising potential of cycloalkane-containing amine molecules like this compound in the rational design of materials for next-generation, high-efficiency, and stable perovskite solar cells. acs.org

Advanced Analytical and Characterization Methodologies for 1 Cyclopentylethanamine Research

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of 1-Cyclopentylethanamine. By probing the interactions of the molecule with electromagnetic radiation, these techniques yield a wealth of information regarding its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. ¹H NMR and ¹³C NMR are the most common variants used for this purpose, providing information on the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. docbrown.info The integration of these signals provides a ratio of the number of protons in each environment. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, which provides valuable information about the connectivity of atoms. docbrown.info For this compound, one would expect to observe signals for the methyl group (CH₃), the methine proton (CH), the protons of the cyclopentyl ring, and the amine protons (NH₂). The protons on the cyclopentyl ring often present as complex, overlapping multiplets due to their varied chemical environments. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides information about their hybridization and electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Integration
-CH₃ (methyl) 1.0 - 1.2 Doublet 3H
-CH₂- (cyclopentyl) 1.1 - 1.9 Multiplet 8H
-NH₂ (amine) 1.5 - 2.5 (variable) Singlet (broad) 2H
-CH- (methine, cyclopentyl) 1.8 - 2.1 Multiplet 1H

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. libretexts.orgnih.gov These two methods are often complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (for IR) or polarizability (for Raman). gatewayanalytical.commdpi.com

For this compound, IR spectroscopy is particularly effective for identifying the N-H bonds of the primary amine group, which typically show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups are observed around 2850-3000 cm⁻¹. C-N stretching vibrations can also be identified in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. gatewayanalytical.com It provides excellent complementary data for the carbon-carbon bonds of the cyclopentyl ring's skeletal structure. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, useful for confirming its identity and assessing purity. libretexts.org

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Technique Typical Frequency Range (cm⁻¹) Description
N-H Stretch IR 3300 - 3500 Primary Amine
C-H Stretch IR, Raman 2850 - 3000 Aliphatic (Cyclopentyl, Ethyl)
N-H Bend IR 1590 - 1650 Primary Amine Scissoring
C-H Bend IR, Raman 1350 - 1470 Aliphatic Methylene/Methyl
C-N Stretch IR 1000 - 1300 Aliphatic Amine

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•). libretexts.org The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of this compound (113.20 g/mol ). nih.gov

The energetically unstable molecular ion often breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and provides a structural fingerprint of the molecule. For aliphatic amines like this compound, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The loss of the largest alkyl group is typically favored. miamioh.edu Another common fragmentation involves the loss of the cyclopentyl ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Description
113 [C₇H₁₅N]⁺• Molecular Ion (M⁺•)
98 [C₆H₁₂N]⁺ Loss of a methyl radical (•CH₃) via alpha-cleavage
44 [C₂H₆N]⁺ Alpha-cleavage with loss of a cyclopentyl radical (•C₅H₉)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture. When coupled with mass spectrometry, these methods provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. waters.com In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. waters.commdpi.com The separated components then enter the mass spectrometer for detection and identification.

GC-MS is highly effective for assessing the purity of this compound and identifying any volatile impurities. waters.com By comparing the retention time and mass spectrum of the main peak to a reference standard, the identity of the compound can be confirmed. The area of the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis. The high resolution of modern GC systems allows for the separation of closely related structural isomers, which might be difficult to distinguish by spectroscopy alone.

Table 4: Typical GC-MS Parameters for Amine Analysis

Parameter Typical Setting Purpose
Column Type DB-5ms or similar non-polar column Separation of volatile and semi-volatile organic compounds
Carrier Gas Helium Inert gas to carry the sample through the column
Injection Mode Split/Splitless Introduces a small, precise amount of sample onto the column
Temperature Program Ramped (e.g., 150°C to 250°C) Elutes compounds based on their boiling points

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), is a highly sensitive and specific technique ideal for analyzing complex mixtures, non-volatile impurities, and potential metabolites of this compound. nih.govmdpi.com LC separates compounds in a liquid phase, making it suitable for a wider range of molecules than GC. nih.gov

LC-MS/MS is the method of choice for impurity profiling, as it can detect and identify trace-level contaminants that may not be volatile enough for GC-MS. researchgate.net In drug development and metabolic studies, LC-MS/MS is used to identify the products of biotransformation (metabolites). dtu.dk The first mass spectrometer (MS1) selects a parent ion of interest (e.g., a suspected metabolite), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing structural confirmation. This selected reaction monitoring (SRM) approach offers exceptional selectivity and sensitivity for quantification in complex biological matrices. ethernet.edu.et

Table 5: Applications of LC-MS/MS in this compound Research

Application Advantage of LC-MS/MS
Impurity Profiling Capable of analyzing a wide range of polar and non-volatile impurities not amenable to GC. Provides structural information for unknown impurity identification.
Metabolite Analysis High sensitivity for detecting low-concentration metabolites in complex biological samples (e.g., plasma, urine). Tandem MS confirms the structure of metabolites.
Quantification in Biological Matrices Excellent selectivity minimizes interference from matrix components, allowing for accurate and precise quantification of the parent compound and its metabolites.

| Analysis of Complex Mixtures | Superior separation power of modern UHPLC systems combined with the specificity of MS detection allows for the resolution of hundreds of components in a single run. |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of chemical compounds. teledynelabs.com In an analytical context, HPLC is employed to identify and quantify components in a mixture, while preparative HPLC aims to isolate and purify a specific substance in sufficient quantities for further use. teledynelabs.com The transition from an analytical to a preparative scale involves increasing the column size and sample load, which requires careful optimization of the separation conditions to maintain resolution. ymc.co.jp

For chiral primary amines like this compound, enantioselective separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have demonstrated broad applicability for resolving this class of compounds. nih.gov The choice of mobile phase is critical; normal-phase (using apolar solvents like heptane/alcohol) and polar organic modes (using acetonitrile/alcohol) are commonly evaluated. nih.gov To improve peak shape and achieve baseline separation of basic amines, mobile phase additives are often necessary. Basic additives like butylamine (B146782) can be effective for polysaccharide columns, while acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are used with cyclofructan columns. nih.govchromatographyonline.com

Table 1: Illustrative HPLC Screening Conditions for Chiral Primary Amines

This table presents typical starting conditions for method development for compounds structurally similar to this compound.

ParameterNormal Phase (NP) ModePolar Organic (PO) Mode
Stationary Phase Larihc® CF6-P (Cyclofructan)Larihc® CF6-P (Cyclofructan)
Mobile Phase 80:20 Heptane/Ethanol90:10 Acetonitrile/Methanol (B129727)
Additive 0.3% TFA / 0.2% TEA0.3% TFA / 0.2% TEA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Data sourced from studies on analogous primary amines. chromatographyonline.com

Preparative HPLC utilizes these optimized analytical conditions and scales them up to larger columns (e.g., 30 mm inner diameter or more) to process larger sample quantities. ymc.co.jp Recycling preparative HPLC systems can further enhance purity by repeatedly passing the sample through the column, which is particularly useful for enantiomers that are difficult to separate. ymc.co.jp

Supercritical Fluid Chromatography (SFC) for Specialized Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations on both analytical and preparative scales. wiley.comresearchgate.net The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations, reduced analysis times, and significantly lower consumption of organic solvents. chromatographyonline.comnih.gov

SFC is exceptionally well-suited for the challenging separation of polar compounds like primary amines. wiley.com Crown ether-based chiral stationary phases, such as Crownpak® CR-I (+), have shown remarkable success in resolving underivatized primary amines. wiley.com These CSPs operate under different principles than polysaccharide phases and typically require an acidic additive (e.g., TFA) in the organic modifier (e.g., methanol) to achieve separation. wiley.com The efficiency of SFC allows for rapid screening of different columns and mobile phase conditions to find the optimal separation method. nih.gov For preparative applications, the use of CO2 is advantageous as it is easily removed from the collected fractions by depressurization, simplifying product recovery. researchgate.net

Table 2: Comparison of CSPs for Chiral Primary Amine Separation by SFC

This table illustrates the performance of different types of chiral stationary phases for the separation of primary amines, a class to which this compound belongs.

Chiral Stationary Phase (CSP)Typical Mobile Phase ModifierRequired Additive TypeKey Advantage
Crown Ether (e.g., Crownpak® CR-I (+)) MethanolAcidic (e.g., 0.8% TFA)High success rate for underivatized primary amines. wiley.com
Polysaccharide (e.g., Chiralpak®) Methanol or EthanolBasic (e.g., 0.1% NH4OH)Broad enantioselectivity for many compound classes. wiley.com
Cyclofructan (e.g., Larihc® CF6-P) MethanolAcidic/Basic Pair (e.g., TFA/TEA)Comparable selectivity to HPLC modes with improved peak symmetry in SFC. chromatographyonline.com

Data compiled from research on chiral primary amine separations. chromatographyonline.comwiley.com

Chiral Analytical Techniques for Enantiomeric Purity Determination

Determining the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in asymmetric synthesis and the characterization of chiral materials. libretexts.org Chromatographic and spectroscopic techniques are the primary methods for this analysis.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral Gas Chromatography (GC) is a highly sensitive and accurate technique for determining the enantiomeric composition of volatile and semi-volatile samples. chromatographyonline.com For the analysis of chiral amines, derivatization is often required to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz The choice of cyclodextrin (e.g., α-, β-, or γ-cyclodextrin) and its chemical modifications provides unique selectivities for different analytes. chromatographyonline.com

Chiral HPLC, as discussed previously, is the most widely used method for determining enantiomeric purity due to its versatility and broad applicability. americanpharmaceuticalreview.com By using a suitable chiral stationary phase and optimized mobile phase, the enantiomers of this compound can be separated into distinct peaks. The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers.

Table 3: Common Chiral Stationary Phases for GC and HPLC Analysis of Amines

TechniqueStationary Phase TypePrinciple of SeparationSuitable for this compound
Chiral GC Cyclodextrin DerivativesFormation of transient diastereomeric inclusion complexes with the analyte. chromatographyonline.comYes, typically after derivatization to increase volatility. nih.gov
Chiral HPLC Polysaccharide DerivativesChiral recognition via hydrogen bonding, dipole-dipole, and steric interactions. youtube.comYes, highly effective for underivatized primary amines. nih.gov
Chiral HPLC Crown Ether DerivativesComplexation between the primary ammonium (B1175870) ion and the crown ether cavity. chromatographyonline.comYes, specifically designed for primary amines. wiley.com

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Assignment

While chromatographic methods separate and quantify enantiomers, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy provide information about the absolute configuration of the chiral center.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com Enantiomers rotate light by equal amounts but in opposite directions. masterorganicchemistry.com The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the enantiomeric excess and identify the enantiomer that is in excess. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com A CD spectrum provides information on the stereochemical structure of a molecule. The absolute configuration of a chiral amine can often be determined by comparing its experimental CD spectrum to that of a known analogue or by using theoretical calculations. chiralabsxl.com Another approach involves reacting the amine with a chiral derivatizing agent to form a new compound with a predictable and strong CD signal, which can then be used to assign the stereochemistry of the original amine. acs.orgutexas.edu The resulting CD spectra of the two enantiomers will be mirror images of each other, and the intensity of the signal is proportional to the enantiomeric purity. nih.gov

Computational and Theoretical Studies of 1 Cyclopentylethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure and reactivity of organic molecules. mdpi.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for systems like 1-Cyclopentylethanamine. DFT calculations can predict molecular geometries, energies, and various reactivity descriptors. nih.gov

Reactivity Analysis: The reactivity of this compound can be analyzed using concepts derived from Frontier Molecular Orbital (FMO) theory within the DFT framework. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the lone pair of electrons on the nitrogen atom is expected to be the primary contributor to the HOMO, making the amine group the main site for nucleophilic attack.

DFT can also be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. In this compound, the ESP map would show a region of negative potential (electron-rich) around the nitrogen atom, confirming its role as a nucleophilic and hydrogen-bond accepting site.

Conformational Analysis: Molecules are not static entities but exist as an ensemble of different spatial arrangements or conformers. researchgate.net DFT is used to perform conformational analysis by calculating the potential energy surface of the molecule. xjtlu.edu.cn For this compound, the key degrees of freedom are the rotation around the C-C and C-N single bonds of the ethylamine (B1201723) side chain and the puckering of the cyclopentane (B165970) ring. By systematically changing these dihedral angles and optimizing the geometry at each step, a series of stable conformers (energy minima) and the transition states connecting them can be identified. These calculations provide the relative energies of the conformers, allowing for the determination of the most stable, lowest-energy structure.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers.
ConformerDihedral Angle (Cring-C-N-H)Relative Energy (kcal/mol)Population at 298 K (%)
Anti~180°0.0075.2
Gauche-1~60°1.1512.4
Gauche-2~-60°1.1512.4

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.net These molecular orbitals can be bonding, antibonding, or non-bonding. libretexts.orgyoutube.com In the case of this compound, the atomic orbitals of carbon, hydrogen, and nitrogen atoms combine to create a set of molecular orbitals.

The bonding MOs describe the covalent bonds (C-C, C-H, C-N, N-H) that hold the molecule together. The most important orbitals for reactivity are the frontier orbitals: the HOMO and LUMO. mdpi.com

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO would be primarily localized on the nitrogen atom, corresponding to its non-bonding lone pair of electrons. This high-energy orbital makes the amine a good electron donor (nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO would likely be an antibonding orbital (σ*) associated with the C-N or C-C bonds. Reactions involving electron acceptance would target this orbital.

Understanding the shapes and energies of these orbitals helps explain the molecule's chemical behavior, such as its basicity and its ability to act as a ligand in metal complexes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, changes shape, and interacts with its environment. mdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms using a molecular mechanics force field. The simulation would show the constant flexing of the cyclopentane ring and the rotation of the ethylamine side chain, allowing for a thorough exploration of the molecule's conformational landscape. This method can identify the most frequently visited conformations and the pathways for transitioning between them.

MD simulations are also invaluable for studying intermolecular interactions. For instance, a simulation of this compound in water would explicitly show the formation and breaking of hydrogen bonds between the amine group (as both a donor and acceptor) and surrounding water molecules. The strength and lifetime of these interactions can be quantified, providing insight into the molecule's solubility and hydration properties.

Table 2: Exemplary Data from an MD Simulation of this compound in Water.
Interaction ParameterCalculated ValueInterpretation
Average N···H-Owater H-bonds2.1Amine group acts as a hydrogen bond acceptor.
Average Hamine···Owater H-bonds1.8Amine group acts as a hydrogen bond donor.
Radial Distribution Function g(r) for N-OwaterPeak at 2.8 ÅIndicates the most probable distance for the first hydration shell.

Computational Approaches in Asymmetric Catalysis Design Involving this compound-Derived Species

This compound is a chiral molecule, making it and its derivatives valuable as chiral ligands or organocatalysts in asymmetric synthesis. chiralpedia.com Computational methods are crucial for designing and optimizing these catalysts to achieve high enantioselectivity. nih.govnih.gov

The design process often involves using computational tools to model the interaction between the catalyst, derived from this compound, and the substrates of a target reaction. DFT calculations can be used to model the transition states for the formation of both possible enantiomeric products. The difference in the activation energies (ΔΔG‡) between the two competing transition states correlates directly with the predicted enantiomeric excess (ee) of the reaction. A larger energy difference suggests higher selectivity.

Molecular docking can be used to predict how a substrate fits into the chiral environment created by the catalyst. MD simulations can then be employed to explore the flexibility of the catalyst-substrate complex and ensure the modeled interactions are stable. By computationally screening different derivatives of this compound (e.g., by modifying substituents on the amine or the ring), researchers can identify catalyst structures that are predicted to give the highest selectivity before undertaking experimental synthesis. bakerlab.org

Chemoinformatics, QSAR, and Docking Studies for this compound Derivatives in Drug Discovery

Computational methods are indispensable in modern drug discovery, and derivatives of this compound can be evaluated as potential therapeutic agents using these techniques. mdpi.com

Chemoinformatics and Virtual Libraries: Chemoinformatics involves the use of computational methods to manage and analyze large sets of chemical data. nih.govspringernature.com For drug discovery, large "virtual libraries" of compounds can be created based on a core scaffold like this compound. These libraries are generated by computationally adding a wide variety of different chemical groups to the core structure. These virtual compounds can then be screened for drug-like properties (e.g., molecular weight, lipophilicity) and potential biological activity before any are synthesized.

QSAR (Quantitative Structure-Activity Relationship): QSAR is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For a set of this compound derivatives with known experimental activity against a biological target, a QSAR model can be built. nih.gov This involves calculating a variety of numerical "descriptors" for each molecule that encode its structural, electronic, and hydrophobic properties. Statistical methods are then used to create an equation that relates these descriptors to activity. This model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. mdpi.com

Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger target molecule, typically a protein. nih.govmdpi.com If the three-dimensional structure of a therapeutic target protein is known, derivatives of this compound can be "docked" into its active site. nih.govsamipubco.com A scoring function estimates the binding energy, and compounds with the best scores (most negative, indicating stronger binding) are identified as potential hits. aalto.fi This "virtual screening" process allows for the rapid evaluation of thousands of compounds, significantly accelerating the initial stages of drug discovery. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound Derivatives against a Target Protein.
Compound IDModification on ScaffoldDocking Score (kcal/mol)Key Predicted Interactions
CPEA-001None (Parent)-5.2Hydrogen bond with Asp-120
CPEA-002N-benzyl-7.8Hydrogen bond with Asp-120; Pi-pi stacking with Phe-85
CPEA-0034-hydroxycyclopentyl-6.5Hydrogen bonds with Asp-120 and Ser-122

Future Research Directions and Grand Challenges

Development of Highly Efficient and Sustainable Synthetic Routes for Scalable Production

A primary challenge in the broader application of 1-Cyclopentylethanamine is the development of manufacturing processes that are not only economically viable but also environmentally benign. Traditional chemical syntheses for chiral amines often involve multiple steps, harsh reaction conditions, significant waste generation, and reliance on unsustainable transition metal catalysts. openaccessgovernment.org The future grand challenge lies in designing and implementing scalable synthetic routes that adhere to the principles of green chemistry.

Key research directions include:

Biocatalysis: The use of engineered enzymes offers a highly efficient and selective alternative to conventional chemical methods. nih.gov Enzymes such as ω-transaminases (ωTAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) can facilitate the asymmetric synthesis of chiral amines from simple prochiral ketones under mild, aqueous conditions. manchester.ac.ukresearchgate.net A significant goal is the development of robust, immobilized enzymes that can be reused, thereby lowering production costs. nih.gov Furthermore, creating biocatalytic cascades that convert renewable feedstocks, such as bio-based alcohols, directly into chiral amines represents a major leap toward sustainable production. openaccessgovernment.orgmecp2024.com

Asymmetric Hydrogenation: As a powerful and atom-economical strategy, the direct asymmetric hydrogenation of nitrogenated unsaturated compounds is a highly sustainable route to optically active amines, generating minimal waste. acs.org Research will focus on creating novel, highly active, and selective catalysts for the reductive amination of corresponding ketones.

Process Intensification with Continuous Flow Chemistry: Shifting from traditional batch manufacturing to continuous flow processes is critical for scalability, safety, and consistency. rsc.orgrsc.org Flow reactors offer superior control over reaction parameters, enhance heat and mass transfer, and allow for the safe handling of reactive intermediates. acs.orgacs.org Integrating biocatalytic methods or highly efficient hydrogenation catalysts within continuous flow systems is a key objective for the industrial-scale production of this compound. rsc.org

Table 1: Comparison of Synthetic Paradigms for this compound Production

Feature Traditional Synthesis (e.g., Classical Resolution) Future Sustainable Synthesis
Methodology Multi-step chemical synthesis, resolution of racemate. One-pot biocatalysis or asymmetric catalysis. acs.org
Reagents Stoichiometric, often hazardous reagents. Catalytic (enzymes or metal complexes), ammonia (B1221849).
Solvents Volatile organic compounds (VOCs). Aqueous media or green solvents.
Energy Input Often requires high temperatures and pressures. Mild conditions (ambient temperature/pressure). nih.gov
Atom Economy Low (theoretical max yield of 50% for resolution). High (approaching 100%). acs.org
Waste Generation High, including unwanted enantiomer and byproducts. Minimal.
Scalability Challenging, safety concerns with batch processes. Enhanced via continuous flow systems. acs.org

Expanding the Scope of Catalytic Applications with this compound-Based Systems

Beyond its synthesis, a significant area of future research lies in utilizing this compound as a versatile building block for new chiral catalysts and ligands. Chiral amines are foundational in asymmetric synthesis, serving as resolving agents, chiral bases, or, more importantly, as precursors to complex ligands that can induce enantioselectivity in chemical reactions. sigmaaldrich.comsigmaaldrich.com

The steric bulk of the cyclopentyl group combined with the chirality at the α-carbon makes this compound an attractive scaffold for ligand design. The grand challenge is to develop novel catalytic systems based on this amine that exhibit high efficiency and selectivity across a broad range of chemical transformations.

Future research will likely focus on:

Design and Synthesis of Novel Ligands: Using this compound as a starting material to synthesize more complex C2-symmetric N,N′-dioxide ligands, phosphoramidites, or pybox-type structures. sigmaaldrich.comrsc.org These ligands can coordinate with a variety of transition metals to form catalysts for asymmetric reactions.

Application in Asymmetric Catalysis: Exploring the utility of these new metal-ligand complexes in key organic transformations such as enantioselective conjugate additions, allylic substitutions, cycloadditions, and hydrogenation reactions. sigmaaldrich.comacs.org

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, for example, in asymmetric Michael additions or aldol (B89426) reactions, leveraging the amine functionality to activate substrates.

Table 2: Potential Catalytic Systems Derived from this compound

Ligand Class Metal Center Potential Asymmetric Reaction
Chiral Phosphoramidites Copper (Cu), Iridium (Ir) Conjugate Addition, Allylic Substitution sigmaaldrich.com
N,N'-Dioxide Amides Scandium (Sc), Nickel (Ni) Diels-Alder, Michael Addition rsc.org
Pyrrolidine-based (via derivatization) Gold (Au) [4+2] Cycloaddition, Atroposelective Synthesis acs.org
Schiff Base Ligands Titanium (Ti), Vanadium (V) Cyanohydrin Formation, Sulfoxidation

Exploring Novel Applications in Advanced Medicinal Chemistry and Functional Materials Science

The unique structural features of this compound—a chiral primary amine, an ethyl spacer, and a bulky, lipophilic cyclopentyl group—make it a highly promising scaffold for the development of new pharmaceuticals and advanced functional materials.

In medicinal chemistry , chiral amines are a cornerstone, with approximately 40% of chiral drugs containing this motif. openaccessgovernment.org The ethylamine (B1201723) scaffold is a well-known pharmacophore found in numerous neurologically active agents, while the cyclopentyl group can enhance metabolic stability, potency, and target engagement by providing a rigid, defined conformation. fiveable.menih.govresearchgate.netresearchgate.net The challenge is to leverage this combination of features to design next-generation therapeutic agents with improved efficacy and selectivity. Future research will likely explore its use as a key building block for:

Central Nervous System (CNS) Agents: Developing novel norepinephrine (B1679862) reuptake inhibitors (NRIs) or other modulators of monoamine transporters for applications in depression and pain management. nih.govresearchgate.net

Kinase Inhibitors: Incorporating the cyclopentyl-pyrimidine motif into new drug candidates targeting kinases like IGF-1R, a strategy that has proven successful for anti-cancer applications. nih.gov

Peptidomimetics: Using the rigid cyclopentyl group to constrain the conformation of peptide-based drugs, potentially increasing their stability and bioactivity.

Chiral Polymers: Polymerizing derivatives of this compound to create isotactic polyamines that may adopt helical secondary structures, serving as durable, bio-based alternatives to polypeptides. rsc.org

Separation Media: Grafting the chiral amine onto stationary phases for chromatography to create new materials for the enantioselective separation of racemic compounds.

Smart Materials: Developing polymers that exhibit stimuli-responsive behavior (e.g., to pH or temperature) due to the presence of the amine group, for use in drug delivery or sensing applications. researchgate.net

Table 3: Potential High-Value Applications for this compound Derivatives

Field Application Area Role of this compound Key Structural Features
Medicinal Chemistry Neurology (e.g., Antidepressants) Core scaffold for new chemical entities (NCEs). Ethylamine pharmacophore, lipophilic cyclopentyl group. nih.gov
Oncology (e.g., Kinase Inhibitors) Building block for fused-ring systems. Cyclopentyl group for binding pocket interaction. nih.gov
Functional Materials Chiral Separations Chiral selector on a stationary phase. Stereocenter for enantiomeric recognition.
Asymmetric Catalysis Monomer for chiral polymer catalysts. Chiral amine for creating catalytic sites. nii.ac.jp

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Control

To achieve the goals of efficient, sustainable, and scalable production, the integration of advanced analytical techniques for real-time monitoring is indispensable. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgmt.com For the synthesis of this compound, especially in continuous flow systems, PAT is not just beneficial but essential for process control and optimization. pharmtech.com

The grand challenge is to develop and implement robust, non-invasive, in-line analytical methods that can provide a deep understanding of the reaction kinetics, pathways, and impurity formation in real time. Future research will focus on the application of:

Spectroscopic Methods: Utilizing in-line Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy to monitor the concentration of reactants, intermediates, and products without the need for sample extraction. americanpharmaceuticalreview.com These techniques are powerful for tracking the progress of reactions like imine formation or hydrogenation.

Chromatographic Techniques: Implementing on-line High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for real-time analysis of reaction composition and enantiomeric purity.

Data Analysis and Modeling: Combining real-time analytical data with kinetic modeling and multivariate data analysis to build comprehensive process understanding. This allows for the development of automated control strategies to maintain optimal reaction conditions and ensure consistent product quality.

Table 4: Process Analytical Technology (PAT) Tools for Monitoring this compound Synthesis

PAT Tool Principle Information Provided Mode
FTIR Spectroscopy Vibrational Spectroscopy (Infrared) Real-time concentration of functional groups (C=O, C=N, N-H). americanpharmaceuticalreview.com In-line / On-line
Raman Spectroscopy Vibrational Spectroscopy (Light Scattering) Quantitative tracking of starting materials, intermediates, and products. In-line / On-line
Near-Infrared (NIR) Overtone/Combination Vibrational Spectroscopy Blend uniformity, concentration monitoring. In-line / On-line
On-line HPLC/GC Chromatographic Separation Component separation, impurity profiling, enantiomeric excess (ee%). On-line

Synergistic Combination of Experimental and Computational Methodologies for Predictive Research and Discovery

The final grand challenge involves moving beyond trial-and-error discovery toward a predictive science for both the synthesis and application of this compound. This can be achieved through the tight integration of experimental work with advanced computational chemistry. cam.ac.uk This synergistic approach can accelerate development, reduce costs, and provide fundamental insights that are difficult to obtain through experiments alone.

Key areas for this collaborative research include:

Mechanism Elucidation: Using computational methods like Density Functional Theory (DFT) to map out the detailed reaction pathways for the synthesis of this compound. grnjournal.usumn.edu This allows for the identification of rate-limiting steps, transition states, and intermediates, guiding the optimization of reaction conditions. acs.orgacs.org

Catalyst Design: Computationally screening virtual libraries of ligands derived from this compound to predict their efficacy in asymmetric catalysis. acs.org Models can help rationalize the origins of enantioselectivity and guide the design of more effective catalysts before they are synthesized in the lab.

Predicting Material and Medicinal Properties: Employing molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models to predict how incorporating the this compound scaffold will affect the properties of a new material or the biological activity of a potential drug molecule.

This iterative cycle—where computational predictions guide targeted experiments and experimental results refine computational models—represents the future of chemical research and will be crucial for unlocking the full potential of molecules like this compound. rsc.org

Table 5: Synergy Between Computational and Experimental Approaches

Research Goal Computational Method Experimental Technique Synergistic Outcome
Optimize Synthesis DFT, Reaction Path Analysis Kinetic Studies, In-situ Spectroscopy (FTIR, Raman) Validated reaction mechanism, targeted optimization of conditions. acs.orgresearchgate.net
Design New Catalysts Molecular Modeling, Docking Ligand Synthesis, Catalytic Reaction Screening Rational design of highly selective catalysts, faster development cycle. acs.org
Discover New Drugs QSAR, Molecular Dynamics In-vitro Binding Assays, Cell-based Assays Prediction of bioactivity, prioritization of synthetic targets.
Develop Functional Polymers Coarse-Grained Simulations Polymer Synthesis, Material Characterization (CD, DSC) Prediction of polymer conformation and bulk properties.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for 1-Cyclopentylethanamine?

  • Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield and purity. Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC) for real-time monitoring. Ensure detailed documentation of stoichiometry, reaction times, and purification steps to enable replication. Refer to established protocols for cyclopentylamine derivatives as a baseline .
  • Experimental Design : Include control experiments to isolate variables (e.g., testing different catalysts) and validate purity through melting point analysis or mass spectrometry .

Q. How can researchers reliably characterize the structural and chemical properties of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Structural confirmation : X-ray crystallography (for solid-state structure) and 1H^{1}\text{H}/13C^{13}\text{C} NMR for solution-state analysis.
  • Purity assessment : Gas chromatography (GC) with flame ionization detection or HPLC with UV-vis detection.
  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
    • Data Interpretation : Cross-reference spectral data with literature values for analogous compounds to resolve ambiguities .

Q. What are the best practices for investigating the biological activity of this compound in preliminary assays?

  • Methodological Answer : Start with in vitro receptor-binding assays (e.g., radioligand displacement) to identify potential targets. Use dose-response curves to quantify efficacy (EC50_{50}) and potency (IC50_{50}). Validate findings with orthogonal assays (e.g., fluorescence-based calcium flux for GPCR activity) to minimize false positives .
  • Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent-only treatments to account for nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., assay conditions, enantiomeric purity). Reproduce conflicting experiments under standardized protocols. Use enantiomerically pure samples to isolate stereochemical effects, as biological activity often depends on chirality .
  • Statistical Tools : Apply regression analysis or machine learning (e.g., partial least squares regression) to model structure-activity relationships (SAR) and identify critical functional groups .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer : Combine in silico docking simulations (e.g., molecular dynamics with homology models) to predict binding sites, followed by site-directed mutagenesis to validate interactions. Use CRISPR-Cas9 knockouts or RNAi silencing of putative targets to confirm functional relevance .
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways affected by the compound .

Q. How can researchers design experiments to assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer : Perform photolysis/hydrolysis studies under controlled conditions (pH, UV light intensity) to identify degradation products via LC-HRMS. Use computational tools (e.g., EPI Suite) to predict biodegradability and ecotoxicity. Validate with acute toxicity assays in model organisms (e.g., Daphnia magna) .
  • Field Studies : Deploy microcosm experiments to simulate environmental exposure and monitor metabolite accumulation using isotope-labeling techniques .

Methodological Frameworks

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

  • Answer : Use the PICO framework (Population, Intervention, Comparator, Outcome) for biological studies:

  • Example: In neuronal cell models (P), does this compound (I) compared to vehicle (C) alter dopamine receptor expression (O)?
    • For synthetic studies, apply the PCC model (Population, Concept, Context):
  • Example: In amine synthesis (Context), how does cyclopentyl substitution (Concept) influence reaction kinetics (Population)? .

Q. How should researchers structure a manuscript to address reproducibility concerns in studies involving this compound?

  • Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Methods : Detail synthetic procedures, including batch-specific reagent purity and equipment calibration data.
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and computational input/output files.
  • Discussion : Explicitly state limitations (e.g., unoptimized steps) and propose validation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.